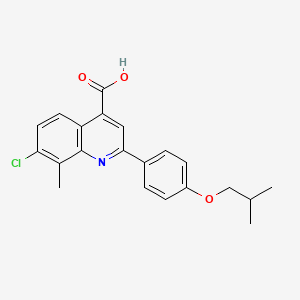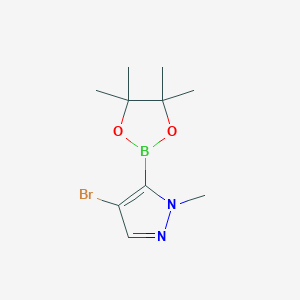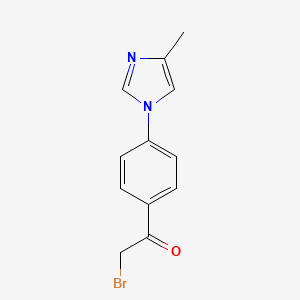
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C21H20ClNO3 . Its average mass is 369.841 Da and its monoisotopic mass is 369.113159 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C21H20ClNO3 . The compound also has a related form, “7-Chloro-2-(4-isobutoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride”, with the molecular formula C21H19Cl2NO2 .
Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a phenolic compound with abundant isomers, has been extensively studied for its diverse biological and pharmacological effects. It is found naturally in green coffee extracts and tea, offering antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory properties. Its role in modulating lipid metabolism and glucose levels makes it a potential treatment for disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) calls for further research to optimize its therapeutic applications (Naveed et al., 2018).
Chloroquine-Containing Compounds
The review by Njaria et al. (2015) highlights the biochemical properties and potential therapeutic applications of chloroquine (CQ) and its derivatives beyond their traditional use as antimalarial agents. Research has shown CQ's repurposing for various diseases, including cancer, showcasing the adaptability of compounds within this chemical class. The review suggests that studying the (R) and (S) enantiomers of CQ could unveil additional benefits in disease management (Njaria et al., 2015).
Insights of 8-Hydroxyquinolines
Gupta et al. (2021) discuss the significance of 8-hydroxyquinoline derivatives in medicinal chemistry, highlighting their broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The review underscores the ongoing exploration of synthetic modifications to develop potent drug molecules based on this scaffold, which may offer insights into the design and application of related compounds (Gupta et al., 2021).
Antitubercular Activity of Quinoline Derivatives
Asif (2014) reviews the antitubercular activity of various quinoline derivatives, emphasizing the structure-activity relationships in the development of new leads for anti-TB compounds. The study showcases the potential of quinoline-based structures in addressing infectious diseases, which may be relevant for similar compounds (Asif, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRBCQVLZXVNNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144643 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865415-13-0 |
Source


|
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865415-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

